molecular formula C23H26O6 B4542803 4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one

4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one

Cat. No.: B4542803
M. Wt: 398.4 g/mol
InChI Key: DCKFXGCCDGMERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the butyl group and the trimethoxybenzyl moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylphenol and 3,4,5-trimethoxybenzyl chloride.

    Formation of Intermediate: The 4-butylphenol undergoes an alkylation reaction with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the chromen-2-one core structure.

    Final Product:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols replace the methoxy groups.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ether linkage, resulting in the formation of phenolic and benzyl alcohol derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Preliminary studies suggest that the compound may exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    4-butyl-7-hydroxy-2H-chromen-2-one: Lacks the trimethoxybenzyl group, resulting in different chemical and biological properties.

    7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one: Lacks the butyl group, which may affect its solubility and reactivity.

    4-butyl-7-methoxy-2H-chromen-2-one: Contains a methoxy group instead of the trimethoxybenzyl group, leading to variations in its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The unique structural features, including the butyl group and the trimethoxybenzyl moiety, suggest that it may exhibit significant pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C23H26O6C_{23}H_{26}O_{6}. The compound's structure includes:

  • Chromene core: A bicyclic structure that is characteristic of flavonoids.
  • Butyl group: Enhances lipophilicity and may influence biological activity.
  • Trimethoxybenzyl ether: May contribute to antioxidant and anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.
  • Receptor Modulation: Interaction with cellular receptors could modulate signal transduction pathways, influencing various physiological responses.
  • Antioxidant Activity: The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thus reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that chromen-2-one derivatives possess significant antioxidant properties. The trimethoxy groups in this compound enhance its ability to neutralize free radicals, which can mitigate oxidative damage linked to various diseases.

Anti-inflammatory Effects

Studies have demonstrated that similar compounds exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The specific impact of this compound on these pathways remains to be fully elucidated through experimental studies.

Anticancer Potential

Preliminary studies suggest that chromen-2-one derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest in cancerous cells. For instance, compounds structurally related to this compound have shown promising results against breast and colon cancer cell lines.

Antimicrobial Activity

There is evidence that chromen-2-one derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound against various pathogens needs further investigation.

Comparative Analysis with Similar Compounds

A comparative analysis with other chromen-2-one derivatives reveals distinct differences in biological activities based on structural variations:

Compound NameStructural DifferencesBiological Activity
4-butyl-7-hydroxy-2H-chromen-2-oneLacks trimethoxybenzyl groupDifferent antioxidant capacity
7-(3,4,5-trimethoxybenzyl)chromen-2-oneLacks butyl groupAltered solubility and reactivity
4-butyl-7-methoxy-2H-chromen-2-oneContains methoxy instead of trimethoxyVariations in anticancer activity

Case Studies and Research Findings

  • Antioxidant Study : A study evaluated the antioxidant capacity of various chromen derivatives using DPPH and ABTS assays. Results indicated that compounds with methoxy groups exhibited higher scavenging activity compared to those without.
  • Anti-inflammatory Research : In a model of inflammation induced by lipopolysaccharides (LPS), derivatives similar to this compound significantly reduced levels of TNF-alpha and IL-6.
  • Cytotoxicity Assays : Testing against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines revealed that certain chromen derivatives induced apoptosis at micromolar concentrations.

Properties

IUPAC Name

4-butyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O6/c1-5-6-7-16-12-22(24)29-19-13-17(8-9-18(16)19)28-14-15-10-20(25-2)23(27-4)21(11-15)26-3/h8-13H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKFXGCCDGMERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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